3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN4O/c22-17-12-6-4-10-15(17)19-24-25-20-16-11-5-7-13-18(16)23-21(26(19)20)27-14-8-2-1-3-9-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNZSPHJDTZYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline typically involves multiple steps, starting with the construction of the triazoloquinazoline core. One common approach is the cyclization of a precursor containing the fluorophenyl and phenoxy groups under specific reaction conditions, such as high temperature and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline has shown potential as a bioactive molecule. It can interact with biological targets, such as enzymes and receptors, leading to the modulation of biological processes.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an antiviral, anti-inflammatory, and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Photophysical Properties of Selected Triazoloquinazolines
Key Observations :
- Aryl Substitution at Position 3: The presence of electron-withdrawing groups (e.g., CF3) enhances Φf in non-polar solvents (e.g., toluene) due to reduced non-radiative decay . However, unsubstituted derivatives show higher Φf in polar solvents like dichloromethane (DCM), suggesting aryl groups may introduce steric or electronic quenching in certain media .
- Phenoxy vs. Aminobiphenyl at Position 5: Phenoxy-substituted derivatives (e.g., the target compound) are less studied, but aminobiphenyl analogs exhibit strong solvatochromism and aggregation-induced emission (AIE) in MeCN-water mixtures .
Key Observations :
- Halogenated Derivatives : Nitrothienyl and chloro-substituted compounds (e.g., ) show potent cytotoxicity (IC50 ~1.2 μM) via caspase-3 activation .
Mechanistic and Computational Insights
- Fluorine Effects : The 2-fluorophenyl group may increase metabolic stability and binding affinity to hydrophobic pockets in proteins, as seen in VEGFR-2 inhibitors .
- DFT Studies : Aryl-substituted triazoloquinazolines exhibit twisted molecular geometries, reducing π-π stacking and enhancing solid-state fluorescence .
Biological Activity
3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a fluorophenyl group, a phenoxy group, and a triazoloquinazoline core. Its molecular formula is with a molecular weight of 364.35 g/mol. The presence of the fluorine atom is notable for its ability to enhance the compound's reactivity and biological interactions.
Target Interaction
This compound primarily targets DNA and Topoisomerase II (Topo II) . It functions as a DNA intercalator and an inhibitor of Topo II, which disrupts DNA replication and transcription processes.
Biochemical Pathways
The interaction with DNA leads to significant cellular effects:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : It halts the progression of the cell cycle, preventing cancer cell proliferation.
Anticancer Potential
Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against various human cancer cell lines. Notably:
- IC50 Values : Some derivatives show IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines .
- Comparison with Standard Drugs : Certain derivatives exhibit cytotoxicity comparable to established anticancer drugs like doxorubicin .
In Vitro Assays
In vitro studies have employed various assays (e.g., MTT and SRB assays) to evaluate the cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicate that these compounds can effectively inhibit tumor growth.
Comparative Analysis with Similar Compounds
A comparison with other quinazoline derivatives reveals that the presence of the fluorophenyl group in this compound enhances its biological activity compared to analogs like 3-(2-Chlorophenyl) or 3-(2-Methoxyphenyl) derivatives. The fluorine atom contributes to better binding affinity and stability .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 6.29 (HepG2), 2.44 (HCT-116) | Topo II |
| Doxorubicin | ~0.5 (varies by cell line) | Topo II |
| 3-(2-Chlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline | Higher IC50 values than fluorinated analog | Topo II |
Case Studies and Research Findings
- Cytotoxicity Studies : A study identified that various derivatives showed significant cytotoxicity against multiple cancer lines with specific emphasis on how structural modifications influenced activity .
- Mechanistic Investigations : Research has utilized techniques such as Western blotting and flow cytometry to elucidate the mechanisms by which these compounds induce apoptosis and affect cell cycle dynamics .
- Comparative Efficacy : In comparative studies against other quinazoline derivatives, compounds with electron-withdrawing groups like fluorine showed improved efficacy as anticancer agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing triazolo[4,3-c]quinazoline derivatives like 3-(2-fluorophenyl)-5-phenoxy-substituted analogs?
- Methodological Answer : Triazolo[4,3-c]quinazolines are typically synthesized via cyclization of 4-hydrazinylquinazoline intermediates. For example, 4-hydrazinylquinazoline reacts with triethyl orthoformate, acetic acid, or benzoyl chloride under reflux in ethanol to form fused triazoloquinazoline derivatives. Structural confirmation is achieved via H NMR, C NMR, and elemental analysis . Modifications at the 3- and 5-positions (e.g., fluorophenyl or phenoxy groups) involve Suzuki-Miyaura cross-coupling or nucleophilic substitution .
Q. How is the structural conformation of triazolo[4,3-c]quinazolines validated experimentally?
- Methodological Answer : X-ray crystallography (XRD) is critical for confirming annelation type (e.g., [4,3-c] vs. [1,5-c]) and molecular geometry. For example, XRD analysis of similar compounds revealed non-planar pincer-like conformations with aryl substituents angled at ~59° relative to the triazoloquinazoline core . H-C HMBC and NOESY NMR further resolve regiochemistry and substituent orientation .
Q. What in vitro assays are used to screen triazoloquinazolines for cytotoxic activity?
- Methodological Answer : Cytotoxicity is assessed via MTT or SRB assays using cancer cell lines (e.g., HeLa). IC values are calculated from dose-response curves, with compounds showing IC < 4 µg/mL considered potent. Morphological changes (e.g., necrosis) are evaluated via microscopy, and DNA interaction is tested using electrochemical biosensors (e.g., calf thymus DNA-modified electrodes) .
Advanced Research Questions
Q. How do substituents at the 3- and 5-positions influence the photophysical properties of triazolo[4,3-c]quinazolines?
- Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) enhance fluorescence quantum yields (up to 94% in toluene) by reducing non-radiative decay. Solvatochromic studies in polar solvents (e.g., MeCN) reveal redshifted emission due to intramolecular charge transfer. Aggregation-induced emission (AIE) is observed in water-MeCN mixtures, monitored via UV/Vis and fluorescence spectroscopy .
Q. What mechanisms underlie the lack of DNA damage observed in some triazoloquinazolines despite cytotoxic effects?
- Methodological Answer : Electrochemical DNA biosensors show no direct intercalation or strand breaks for certain derivatives, suggesting cytotoxicity arises from non-genotoxic pathways (e.g., cytoskeletal disruption or necrosis). Flow cytometry and F-actin staining (e.g., phalloidin) confirm apoptosis-independent cell death in B16 and HeLa cells .
Q. How can structure-activity relationships (SAR) guide the optimization of triazoloquinazolines for antimicrobial activity?
- Methodological Answer : SAR studies indicate that electron-deficient aryl groups at position 3 (e.g., 4-trifluoromethylphenyl) enhance activity against Gram-positive bacteria. Substituent bulk and hydrophobicity correlate with membrane penetration, validated via MIC assays against S. aureus and B. subtilis .
Q. What advanced computational methods support the design of triazoloquinazolines with tailored properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
